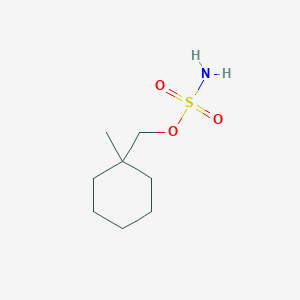![molecular formula C9H16N4O2 B13611755 Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate CAS No. 1402730-29-3](/img/structure/B13611755.png)
Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate: is a compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate can be achieved through various synthetic routes. One common method involves the reaction of 3-amino-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the pyrazole ring to its corresponding hydropyrazole derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydropyrazole derivatives.
Substitution: Introduction of various alkyl or acyl groups at the amino position.
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in various synthetic pathways .
Biology and Medicine: Its structural features allow for the design of molecules with specific biological activities, such as enzyme inhibitors or receptor agonists .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mécanisme D'action
The mechanism of action of tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the pyrazole ring and amino group allows for interactions with various biological molecules, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Comparison: Tert-butyl n-[(3-amino-1h-pyrazol-5-yl)methyl]carbamate is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties. Compared to other carbamates, it offers a distinct reactivity profile and potential for diverse applications in medicinal and industrial chemistry .
Propriétés
Numéro CAS |
1402730-29-3 |
|---|---|
Formule moléculaire |
C9H16N4O2 |
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
tert-butyl N-[(3-amino-1H-pyrazol-5-yl)methyl]carbamate |
InChI |
InChI=1S/C9H16N4O2/c1-9(2,3)15-8(14)11-5-6-4-7(10)13-12-6/h4H,5H2,1-3H3,(H,11,14)(H3,10,12,13) |
Clé InChI |
ZYJSLBMEMHZAHG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCC1=CC(=NN1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-amine](/img/structure/B13611674.png)
![tert-butyl N-{tricyclo[4.2.0.0,2,5]octan-3-yl}carbamate](/img/structure/B13611681.png)

![methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B13611697.png)
![7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B13611703.png)



![6,7-Dimethoxy-2-(4-{5-oxaspiro[2.4]heptane-6-carbonyl}piperazin-1-yl)quinazolin-4-amine hydrochloride](/img/structure/B13611720.png)
![Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13611729.png)




